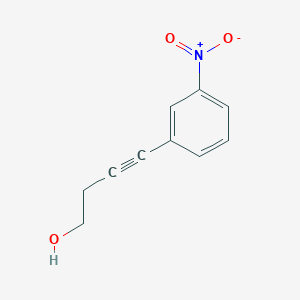

4-(3-Nitrophenyl)but-3-YN-1-OL

Description

Structure

3D Structure

Properties

CAS No. |

872188-86-8 |

|---|---|

Molecular Formula |

C10H9NO3 |

Molecular Weight |

191.18 g/mol |

IUPAC Name |

4-(3-nitrophenyl)but-3-yn-1-ol |

InChI |

InChI=1S/C10H9NO3/c12-7-2-1-4-9-5-3-6-10(8-9)11(13)14/h3,5-6,8,12H,2,7H2 |

InChI Key |

ZPLYZUOJZSPUCG-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])C#CCCO |

Origin of Product |

United States |

Elucidation of Reaction Mechanisms Involving 4 3 Nitrophenyl but 3 Yn 1 Ol

Mechanistic Investigations of Nitro Group Transformations

The nitro group on the phenyl ring is a strong electron-withdrawing group, which significantly influences the reactivity of the aromatic system and provides a handle for a variety of chemical transformations.

Reductive Processes of the Nitrophenyl Moiety

The reduction of the nitro group is a fundamental transformation, often leading to the corresponding aniline (B41778) derivative. This process typically involves catalytic hydrogenation, where hydrogen gas is used in the presence of a metal catalyst.

Catalytic Hydrogenation:

The most common method for reducing nitroarenes is catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C), platinum on carbon (Pt/C), or Raney nickel. masterorganicchemistry.com The reaction is typically carried out in a solvent like ethanol (B145695) or ethyl acetate (B1210297) under a hydrogen atmosphere. The mechanism of catalytic hydrogenation is complex and occurs on the surface of the metal catalyst. libretexts.org It is generally understood to involve the following steps:

Adsorption: Both the nitro compound and hydrogen gas are adsorbed onto the surface of the metal catalyst. masterorganicchemistry.com

Stepwise Reduction: The nitro group is reduced in a stepwise manner. The precise mechanism can be intricate, potentially proceeding through a radical pathway. blogspot.com Intermediate species such as nitroso and hydroxylamine (B1172632) derivatives are formed and subsequently reduced to the amine. researchgate.net

Desorption: The final aniline product is desorbed from the catalyst surface.

Selective reduction of the nitro group in the presence of other reducible functionalities, like the alkyne in 4-(3-nitrophenyl)but-3-yn-1-ol, can be a challenge. researchgate.net The choice of catalyst and reaction conditions is crucial to achieve chemoselectivity. For instance, certain catalysts exhibit high selectivity for the hydrogenation of the nitro group over the alkyne.

Nucleophilic Aromatic Substitution Mechanisms on Nitrophenyl Substrates

The presence of the electron-withdrawing nitro group activates the aromatic ring towards nucleophilic aromatic substitution (SNAr). This reaction allows for the replacement of a leaving group on the aromatic ring by a nucleophile. While this compound itself does not have a typical leaving group, understanding the SNAr mechanism is crucial for predicting its reactivity in the presence of suitable reactants and for designing related synthetic transformations.

The SNAr mechanism generally proceeds in two steps:

Nucleophilic Attack: A nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized intermediate known as a Meisenheimer complex. The negative charge of this intermediate is delocalized over the aromatic ring and is particularly stabilized by electron-withdrawing groups like the nitro group, especially when they are positioned ortho or para to the site of attack. strath.ac.uklibretexts.org

Loss of the Leaving Group: The leaving group departs, restoring the aromaticity of the ring and yielding the substitution product. libretexts.org

The rate of SNAr reactions is influenced by the nature of the solvent, with polar aprotic solvents often accelerating the reaction. researchgate.netsorbonne-universite.fr The reactivity of the nucleophile also plays a significant role. rsc.org In some cases, the reaction may proceed through a concerted mechanism rather than the classical two-step pathway. strath.ac.uk

Rearrangement and Cyclization Mechanisms Involving Nitrophenyl Derivatives

The combination of the nitro group and the alkyne in this compound and related compounds can lead to interesting rearrangement and cyclization reactions, often under reductive or thermal conditions. These reactions are valuable for the synthesis of various heterocyclic compounds.

Reductive Cyclization: The in situ reduction of the nitro group to an amino group can be followed by an intramolecular reaction with the alkyne. For example, the reduction of o-nitrophenylalkynes can lead to the formation of indoles. researchgate.netrsc.org While the nitro group in this compound is in the meta position, similar cyclization strategies could be envisioned with appropriately substituted derivatives. The mechanism often involves the formation of an amino-arylacetylene intermediate which then undergoes cyclization. rsc.org

Photochemical Cyclizations: Photochemical reactions can induce the cyclization of various aromatic compounds to form heterocyclic structures. chim.it

Acid-Catalyzed Cyclizations: In the presence of strong acids, arylacetylenes can undergo bicyclization through cationic rearrangements. researchgate.net

Transition Metal-Catalyzed Cyclizations: Transition metals like rhodium can catalyze the cyclization reactions of alkynyl-substituted diazo ketones. acs.org Palladium catalysts are also used in the synthesis of quinoline (B57606) and indole (B1671886) derivatives from 1-(2-aminoaryl)-2-yn-1-ols. acs.org

Reactivity of the Alkynyl and Hydroxyl Functional Groups

The but-3-yn-1-ol side chain offers two additional sites for chemical transformations: the carbon-carbon triple bond and the primary alcohol.

Electrophilic and Nucleophilic Additions to the Alkyne

The carbon-carbon triple bond of an alkyne can undergo both electrophilic and nucleophilic addition reactions. The electron-withdrawing nature of the 3-nitrophenyl group makes the alkyne in this compound an "activated alkyne," which influences its reactivity. acs.orgbham.ac.ukresearchgate.netnih.gov

Electrophilic Addition:

Alkynes are generally less reactive towards electrophiles than alkenes. msu.edu However, electrophilic additions to arylalkynes can be achieved, often catalyzed by metals like gold. figshare.comacs.orgnih.gov The addition of hydrogen halides (H-X) to arylalkynes can proceed with regioselectivity, leading to either Markovnikov or anti-Markovnikov adducts depending on the reaction conditions. nih.gov

Nucleophilic Addition:

The electron-withdrawing effect of the nitrophenyl group makes the alkyne susceptible to nucleophilic attack. msu.edu This is a key feature of activated alkynes. acs.orgbham.ac.ukresearchgate.netnih.gov A variety of nucleophiles, including thiols, amines, and alcohols, can add to the triple bond in a conjugate addition fashion. bham.ac.uknih.gov These reactions are often highly efficient and can be catalyzed by bases. acs.org

Transformations of the Primary Alcohol Functionality

The primary alcohol group in this compound can undergo a range of typical alcohol reactions, such as oxidation, esterification, and etherification.

Oxidation:

Primary alcohols can be oxidized to aldehydes or carboxylic acids. The selective oxidation of a primary alcohol in the presence of other oxidizable groups, such as an alkyne, requires careful selection of reagents. Several methods have been developed for the chemoselective oxidation of propargyl alcohols to the corresponding aldehydes or ketones. nih.govd-nb.info These methods often employ catalytic systems under mild conditions to avoid over-oxidation or reaction with the alkyne. nih.govd-nb.infoorganic-chemistry.orgresearchgate.net Electrochemical methods have also been developed for the oxidation of propargyl alcohols. rsc.org

Esterification:

The hydroxyl group can be converted to an ester through reaction with a carboxylic acid or its derivative, such as an acyl chloride or anhydride. The Fischer esterification, which involves reacting the alcohol with a carboxylic acid in the presence of an acid catalyst, is a common method. masterorganicchemistry.com This reaction is reversible, and the equilibrium can be shifted towards the product by removing water. Intramolecular esterification can lead to the formation of cyclic esters known as lactones. masterorganicchemistry.com Transesterification, where an existing ester is reacted with the alcohol, is another route to form new esters and can be catalyzed by enzymes. mdpi.com

Catalytic Reaction Mechanisms Applicable to this compound

Transition Metal-Catalyzed Processes (e.g., Gold(I)-catalyzed cascade reactions of arylalkynols)

Gold(I) complexes are particularly effective catalysts for the activation of alkynes, initiating a wide array of cascade reactions with arylalkynols to form complex molecular architectures. acs.orgencyclopedia.pubnih.gov The general mechanism for gold(I)-catalyzed reactions of arylalkynols commences with the coordination of the gold(I) catalyst to the alkyne's carbon-carbon triple bond. This coordination renders the alkyne more electrophilic and susceptible to nucleophilic attack.

In the case of this compound, the intramolecular hydroxyl group can act as a nucleophile. The gold-activated alkyne would be attacked by the hydroxyl group in a cyclization reaction. The regioselectivity of this cyclization (i.e., exo vs. endo cyclization) is a critical aspect of these transformations. Following the initial cyclization, a variety of subsequent reaction pathways can occur, leading to diverse products. These can include rearrangements, further cyclizations, or interactions with other reactants present in the mixture. nih.govresearchgate.net

For example, gold-catalyzed cascade reactions have been employed to synthesize spiroketals, benzobicyclo[n.3.1]acetals, and various other heterocyclic systems from arylalkynols. nih.govresearchgate.net The specific outcome of the reaction with this compound would be influenced by the reaction conditions, the specific gold catalyst and any co-catalysts used, and the electronic properties imparted by the 3-nitrophenyl group. The electron-withdrawing nature of this group can influence the electron density of the alkyne and the stability of any potential carbocationic intermediates formed during the cascade.

Table 1: Examples of Gold(I)-Catalyzed Reactions of Arylalkynols

| Starting Material | Catalyst System | Product Type | Reference |

| 2-(Ynol)aryl aldehydes | AuCl₃ | Benzochromanes | nih.gov |

| 2-(Ynol)aryl aldehydes | Triazole-gold | Benzobicyclo[n.3.1]acetals | nih.gov |

| Arylalkyne-enolether | Gold(I) | Multisubsituted naphthalenes | encyclopedia.pub |

| 2-Alkynylphenylazides and propargyl alcohols | Gold complex | Pyrroloindolone derivatives | nih.gov |

Base-Mediated Transformations

Base-mediated reactions offer another avenue for the transformation of this compound. Bases can facilitate isomerization reactions, as well as act as promoters for nucleophilic additions and cyclizations. nih.govresearchgate.net

A common base-catalyzed reaction for terminal alkynes is isomerization to internal alkynes or allenes. researchgate.net For this compound, a sufficiently strong base could deprotonate the terminal alkyne, leading to an acetylide intermediate. This intermediate could then undergo rearrangement. However, as noted in the discussion on propargyl/allenyl isomerization, the electronic effect of the 3-nitrophenyl group might influence the favorability of this process.

Furthermore, bases can be used to mediate the O-arylation of alcohols, a reaction that could be relevant to the hydroxyl group of this compound. nih.gov In such a transformation, the base would deprotonate the alcohol to form an alkoxide, which could then react with a suitable arylating agent.

Base-catalyzed intramolecular cyclizations are also a possibility. The deprotonated alcohol could potentially attack the alkyne, although this is generally less facile than the transition-metal catalyzed versions. The specific reaction pathway would be highly dependent on the strength of the base, the solvent system, and the reaction temperature. For instance, the isomerization of α-cyano-cis-stilbenes is a base-catalyzed process where the rate is dependent on the substituents on the phenyl ring. rsc.org

Spectroscopic Characterization and Structural Analysis of 4 3 Nitrophenyl but 3 Yn 1 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for mapping the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, splitting patterns, and integration of signals in ¹H NMR and the chemical shifts in ¹³C NMR, the precise structure of 4-(3-nitrophenyl)but-3-yn-1-ol can be determined.

In the ¹H NMR spectrum of this compound, distinct signals are expected for the aromatic protons, the methylene (B1212753) protons of the butyl chain, and the hydroxyl proton. The aromatic region would likely exhibit complex splitting patterns due to the meta-substitution of the nitro group. The protons on the nitrophenyl ring are chemically non-equivalent and would give rise to signals in the downfield region, typically between δ 7.5 and 8.5 ppm, due to the deshielding effect of the aromatic ring and the electron-withdrawing nitro group.

The two methylene groups in the butynol (B8639501) chain would appear as triplets. The methylene group adjacent to the hydroxyl group (-CH₂OH) would be expected to resonate around δ 3.7-3.9 ppm, while the methylene group adjacent to the alkyne (-C≡C-CH₂-) would likely appear slightly more upfield, around δ 2.6-2.8 ppm. The coupling between these two adjacent methylene groups would result in the triplet-of-triplets pattern for each. The hydroxyl proton (-OH) would typically appear as a broad singlet, and its chemical shift can vary depending on the concentration and solvent used.

For comparison, the related compound 4-(4-nitrophenyl)but-3-yn-2-ol (B14910222) shows aromatic protons in the range of δ 7.53-8.22 ppm. rsc.org Another analog, 3-(4-nitrophenyl)prop-2-yn-1-ol, displays its aromatic protons at δ 7.58 and 8.19 ppm, with the methylene protons of the alcohol at δ 4.54 ppm. wiley-vch.de

| Proton Type | Expected Chemical Shift (δ, ppm) | Expected Multiplicity |

|---|---|---|

| Aromatic-H | 7.5 - 8.5 | Multiplet |

| -CH₂OH | 3.7 - 3.9 | Triplet |

| -C≡C-CH₂- | 2.6 - 2.8 | Triplet |

| -OH | Variable | Broad Singlet |

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. For this compound, ten distinct signals are expected, corresponding to the ten carbon atoms in unique chemical environments.

The carbons of the nitrophenyl ring would resonate in the aromatic region (δ 120-150 ppm). The carbon atom attached to the nitro group is expected to be the most downfield of the aromatic carbons due to the strong electron-withdrawing nature of the NO₂ group. The alkynyl carbons (-C≡C-) typically appear in the range of δ 80-95 ppm. The carbon of the methylene group attached to the hydroxyl group (-CH₂OH) would be found around δ 60-65 ppm, while the other methylene carbon (-C≡C-CH₂-) would be expected at a more upfield position, around δ 20-25 ppm.

In the case of the similar compound 2-methyl-4-(4-nitrophenyl)but-3-yn-2-ol, the aromatic carbons appear between δ 123.9 and 147.5 ppm, and the alkynyl carbons are observed at δ 80.8 and 99.5 ppm. rsc.org For 3-(4-nitrophenyl)prop-2-yn-1-ol, the aromatic carbons are in the range of δ 123.6-147.3 ppm, the alkynyl carbons are at δ 83.8 and 92.5 ppm, and the carbon of the CH₂OH group is at δ 51.5 ppm. wiley-vch.de

| Carbon Type | Expected Chemical Shift (δ, ppm) |

|---|---|

| Aromatic C-NO₂ | ~148 |

| Aromatic C-H & C-C≡ | 120 - 140 |

| -C≡C- | 80 - 95 |

| -CH₂OH | 60 - 65 |

| -C≡C-CH₂- | 20 - 25 |

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is instrumental in identifying the functional groups within a molecule by detecting their characteristic vibrational frequencies.

The IR spectrum of this compound is expected to show characteristic absorption bands for the hydroxyl, nitro, alkyne, and aromatic groups. A broad absorption band in the region of 3200-3600 cm⁻¹ would be indicative of the O-H stretching vibration of the alcohol group. pressbooks.pub The presence of the nitro group would be confirmed by two strong absorption bands corresponding to asymmetric and symmetric N-O stretching, typically appearing in the ranges of 1550-1475 cm⁻¹ and 1360-1290 cm⁻¹, respectively, for nitroaromatic compounds. orgchemboulder.com

The carbon-carbon triple bond (C≡C) of the alkyne is expected to show a weak to medium absorption band in the range of 2100-2260 cm⁻¹. pressbooks.pub The C-H stretching vibrations of the aromatic ring would appear around 3000-3100 cm⁻¹, while the C-H bonds of the methylene groups would be observed just below 3000 cm⁻¹. The spectrum of the related compound 4-(4-nitrophenyl)but-3-yn-2-ol shows a broad O-H stretch, a C≡C stretch at 2256 cm⁻¹, and strong nitro group absorptions at 1516 cm⁻¹ and 1343 cm⁻¹. rsc.org

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| -OH | O-H stretch | 3200 - 3600 (broad) |

| Aromatic C-H | C-H stretch | 3000 - 3100 |

| Aliphatic C-H | C-H stretch | 2850 - 3000 |

| -C≡C- | C≡C stretch | 2100 - 2260 |

| -NO₂ | Asymmetric N-O stretch | 1550 - 1475 |

| -NO₂ | Symmetric N-O stretch | 1360 - 1290 |

Raman spectroscopy provides complementary information to IR spectroscopy. The C≡C triple bond, which often shows a weak band in the IR spectrum, typically exhibits a strong signal in the Raman spectrum, making Raman an excellent technique for its identification. Similarly, the symmetric stretching vibration of the nitro group and the breathing modes of the aromatic ring are generally strong in the Raman spectrum. This technique is particularly useful for studying the vibrational modes of the carbon skeleton and symmetric functional groups.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight and to gain structural information from the fragmentation pattern of the molecule. The molecular formula of this compound is C₁₀H₉NO₃, giving it a molecular weight of approximately 191.18 g/mol . aobchem.com.cn The mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z 191.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the precise molecular formula of a compound. It measures the mass-to-charge ratio (m/z) to a very high degree of accuracy (typically to four or more decimal places).

For this compound, the expected molecular formula is C₁₀H₉NO₃. The theoretical exact mass can be calculated by summing the precise masses of its constituent atoms (¹²C, ¹H, ¹⁴N, and ¹⁶O). An experimental HRMS analysis would aim to measure this mass, and a close correlation between the theoretical and measured values would confirm the elemental composition of the synthesized molecule.

Table 1: Theoretical Exact Mass for this compound and its Common Adducts

| Ion Species | Molecular Formula | Theoretical Exact Mass (m/z) |

|---|---|---|

| [M+H]⁺ | C₁₀H₁₀NO₃⁺ | 192.0655 |

| [M+Na]⁺ | C₁₀H₉NNaO₃⁺ | 214.0475 |

| [M-H]⁻ | C₁₀H₈NO₃⁻ | 190.0510 |

Note: This table represents theoretical values. Experimental data for this compound is not currently available in reviewed literature.

Fragmentation Pattern Interpretation

Mass spectrometry not only provides the molecular weight but also offers structural information through the analysis of fragmentation patterns. When the molecule is ionized (e.g., by electron ionization - EI), the resulting molecular ion can break apart into smaller, characteristic fragment ions. The pattern of these fragments serves as a molecular fingerprint.

For this compound, key fragmentation pathways would likely involve:

Loss of water (-H₂O): Cleavage of the hydroxyl group is a common fragmentation pathway for alcohols.

Cleavage of the aliphatic chain: Breakage of the C-C bonds in the butynol chain would lead to various smaller fragments.

Loss of the nitro group (-NO₂): Fragmentation involving the nitro group is characteristic of nitroaromatic compounds.

Cleavages related to the aromatic ring: The phenyl ring itself can undergo characteristic fragmentations.

Interpreting the m/z values of these fragments would allow researchers to piece together the compound's structure, confirming the connectivity of the 3-nitrophenyl group, the butynol chain, and the positions of the functional groups.

Electronic Spectroscopy and Other Techniques

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. This absorption corresponds to the excitation of electrons from lower to higher energy orbitals (electronic transitions). For aromatic and conjugated systems like this compound, the key transitions are typically π → π* (pi to pi antibonding) and n → π* (non-bonding to pi antibonding).

The presence of the conjugated system, which includes the phenyl ring, the alkyne bond, and the nitro group, would be expected to give rise to distinct absorption bands. The position (λmax) and intensity (molar absorptivity, ε) of these bands are sensitive to the molecular structure and solvent. Analysis of the UV-Vis spectrum would provide insight into the electronic structure of the molecule.

Fluorescence Spectroscopy

Fluorescence spectroscopy measures the emission of light from a substance that has absorbed light. Not all molecules that absorb UV-Vis light are fluorescent; many lose the absorbed energy through non-radiative pathways. For a molecule to be fluorescent, it must have a rigid, conjugated structure that allows for efficient radiative decay from the excited state back to the ground state. While many nitrophenyl compounds exhibit weak fluorescence or quenching due to the nature of the nitro group, fluorescence spectroscopy could still be used to investigate the compound's excited-state properties.

Chromatographic Methods Coupled with Spectroscopic Detectors (e.g., HPLC-DAD)

High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating components of a mixture. When coupled with a Diode Array Detector (DAD), it becomes HPLC-DAD, a method that provides both separation and UV-Vis spectral data for each separated component.

This technique would be invaluable for:

Purity Assessment: Determining the purity of a sample of this compound by separating it from any starting materials, byproducts, or degradation products.

Identification: The retention time (the time it takes for the compound to pass through the column) is a characteristic property under specific conditions (e.g., column type, mobile phase composition, flow rate). The DAD provides the UV-Vis spectrum of the eluted peak, which can be compared to a standard or used for preliminary identification.

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

Theoretical and Computational Studies on 4 3 Nitrophenyl but 3 Yn 1 Ol

Quantum Mechanical Calculations for Electronic Structure and Reactivity

Quantum mechanical calculations are pivotal in elucidating the electronic structure and predicting the reactivity of molecules. For 4-(3-nitrophenyl)but-3-yn-1-ol, methods like Density Functional Theory (DFT) and Hartree-Fock (HF) provide a foundational understanding of its chemical behavior.

Density Functional Theory (DFT) Applications in Nitroaryl Systems

Density Functional Theory (DFT) has become a standard and versatile tool for investigating the electronic characteristics and reaction mechanisms of various molecular systems, including nitroaryl compounds. researchgate.netresearchgate.net DFT calculations, which are more cost-effective and often more accurate than other methods, are popular among computational chemists for examining ground state properties. researchgate.net

In the context of nitroaryl systems, DFT has been successfully applied to study the electronic structure and spectroscopy of C60 nitroaryl radical adducts. researchgate.net These studies involve optimizing molecular geometries, calculating atomic charges based on electrostatic potential, and analyzing molecular surface properties to understand enthalpies of sublimation and gas-phase enthalpies of formation. researchgate.net For instance, DFT calculations at the B3LYP/6-311G(d,p) level have been used to investigate the thermochemical and energetic properties of fullerene derivatives with various nitroaryl substituents. researchgate.net

Furthermore, DFT is instrumental in studying reaction mechanisms. For example, it has been used to explore the palladium-catalyzed cyclization of enynols, which are structurally related to this compound. Such theoretical investigations provide detailed explorations of reaction pathways, including the characterization of transition states and intermediates, offering quantitative insights into reaction kinetics and thermodynamics. The choice of functional and basis set, such as B3LYP/6-311++G(d,p), is crucial for obtaining results that correlate well with experimental data for properties like molecular geometry. researchgate.net

The solvation environment is also a critical factor in chemical reactions. DFT calculations in solution, often using models like the Polarizable Continuum Model (PCM) or the Universal Solvation Model (SMD), are essential for accurately predicting reaction mechanisms. rsc.org Careful consideration of solvation energy, dispersion energy, and entropy is necessary when transitioning from gas-phase to solution-phase calculations. rsc.org

Hartree-Fock (HF) Level Computations

The Hartree-Fock (HF) method is a fundamental ab-initio computational technique in quantum chemistry that provides a foundational approach to understanding the electronic structure of atoms and molecules. numberanalytics.comnumberanalytics.com It serves as a starting point for more advanced computational methods. numberanalytics.com The HF method approximates the many-electron wavefunction as a single Slater determinant and solves for the orbitals that minimize the energy through a self-consistent field (SCF) procedure. numberanalytics.comnumberanalytics.com

For organic molecules, HF calculations can yield accurate geometries and reasonable energies. numberanalytics.com They are particularly useful for predicting molecular structures and studying the conformational landscape of molecules by calculating the energies of different conformers. numberanalytics.comnumberanalytics.com Although generally considered less accurate than many DFT approaches, especially in neglecting electron correlation, the HF method remains a valuable tool, particularly in organic chemistry. numberanalytics.comq-chem.com

The computational cost of HF calculations has historically been a bottleneck, scaling with the fourth power of the number of basis functions. pnas.org However, advancements in computational algorithms, such as the development of "dynamical" basis sets, have significantly reduced the computational time, making it feasible to use large basis sets for sizable molecules. pnas.org The core of the HF algorithm involves an iterative process: an initial guess for the density matrix is used to form the Fock matrix, which is then used to solve for new molecular orbitals. This cycle is repeated until the results converge. youtube.com

Analysis of Global and Local Reactivity Indices

Conceptual Density Functional Theory (DFT) provides a powerful framework for analyzing chemical reactivity through various descriptors. mdpi.com These reactivity indices, which can be global (describing the molecule as a whole) or local (describing specific sites within the molecule), are derived from the derivatives of energy and electron density. scispace.com

Chemical Potential (μ): Measures the escaping tendency of an electron from the system.

Chemical Hardness (η): Represents the resistance to change in electron distribution.

Global Softness (S): The reciprocal of hardness, indicating the molecule's polarizability.

Electrophilicity Index (ω): Quantifies the global electrophilic power of a molecule. derpharmachemica.com

Nucleophilicity Index (N): Measures the nucleophilic character of a molecule.

These indices are calculated from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are in turn approximated from the vertical ionization potential (I) and electron affinity (A) via Koopman's theorem. acs.org The analysis of these global indices has proven to be a powerful tool in studying reactivity and selectivity in chemical reactions. mdpi.com

Local Reactivity Indices Local reactivity descriptors are used to identify the most reactive sites within a molecule, thus explaining regioselectivity and chemoselectivity. Important local indices include:

Fukui Function (f(r)): Indicates the change in electron density at a particular point when the total number of electrons is changed. It helps in identifying electrophilic and nucleophilic attack sites.

Local Softness (s(r)): Related to the Fukui function and global softness, it provides information about the reactivity of specific atomic sites.

Parr Function (P(r)): Used for studying radical attacks. rsc.org

Local Electrophilicity (ωk) and Nucleophilicity (Nk): These indices pinpoint the most electrophilic and nucleophilic sites within a molecule. rsc.org

Intermolecular Interactions and Crystal Engineering Investigations

Hirshfeld Surface Analysis for Intermolecular Contacts

Hirshfeld surface (HS) analysis is a powerful method used in crystallography to visualize and quantify intermolecular interactions within a crystal lattice. researchgate.netacs.org The Hirshfeld surface is defined by partitioning the crystal electron density into molecular regions, allowing for the examination of how molecules interact with their nearest neighbors. dergipark.org.tr

For example, in the crystal structure of a chalcone (B49325) derivative, (E)-3-(4-fluorophenyl)-1-(4-nitrophenyl)prop-2-en-1-one, the darkest red spots on the dnorm surface correspond to C—H···O hydrogen bonds. nih.gov Similarly, in the analysis of 2-methyl-4-(4-nitrophenyl)but-3-yn-2-ol, a related compound, various intermolecular interactions were readily identified on the calculated Hirshfeld surface. iucr.orgresearchgate.net

Other properties mapped onto the Hirshfeld surface, such as the shape index and curvedness, can reveal features like π-π stacking interactions, which appear as characteristic adjacent red and blue triangles on the shape-index map. nih.govresearchgate.net This detailed analysis of intermolecular contacts is crucial for understanding the supramolecular architecture and stability of crystalline solids. dergipark.org.tr

| Compound | Dominant Interaction Type | Percentage Contribution | Reference |

|---|---|---|---|

| (C9H10N3O2)2SO4·2H2O | O···H/H···O | Not Specified | researchgate.net |

| 1,5-bis(2,4-dihydroxyphenylmethylene)thiocarbohydrazone | O···H/H···O | 23.3% | researchgate.net |

| 2-Methyl-4-(4-nitrophenyl)but-3-yn-2-ol | O-H···O(hydroxy) | Significant | iucr.orgresearchgate.net |

| (E)-3-(4-fluorophenyl)-1-(4-nitrophenyl)prop-2-en-1-one | C-H···O | Significant | nih.gov |

Non-Covalent Interaction (NCI) Plot Analysis

Non-Covalent Interaction (NCI) plot analysis is a computational tool used to visualize and characterize weak, non-covalent interactions in real space. nih.gov This method is based on the electron density (ρ) and its reduced density gradient (s). NCI analysis can identify a range of interactions, including hydrogen bonds, van der Waals forces, and steric clashes, which are crucial for understanding supramolecular chemistry and crystal packing. nih.govresearchgate.net

The NCI plot itself is a two-dimensional graph of the reduced density gradient versus the electron density multiplied by the sign of the second Hessian eigenvalue (λ₂). iucr.org Three-dimensional visualization is achieved by plotting isosurfaces of the reduced density gradient. The color of these isosurfaces typically indicates the nature of the interaction:

Blue: Strong, attractive interactions like hydrogen bonds.

Green: Weak, van der Waals interactions.

Red: Unfavorable, repulsive interactions (steric clashes).

NCI plot analysis has been applied to compounds structurally similar to this compound. For instance, in the study of 2-methyl-4-(4-nitrophenyl)but-3-yn-2-ol, NCI plots were used to visualize hydroxy-O—H⋯O(hydroxy) hydrogen bonds, phenyl-C—H⋯O(nitro) interactions, and methyl-C—H⋯π interactions. iucr.orgcore.ac.uk The plots showed distinct peaks at low density values, confirming the presence of these weakly attractive interactions. iucr.orgcore.ac.uk

Calculation of Interaction Energies (e.g., Hydrogen Bonding, Dispersion Forces)

The study of interaction energies within this compound and between it and other molecules would be crucial for understanding its chemical behavior. The hydroxyl (-OH) group is capable of acting as a hydrogen bond donor and acceptor. The nitro (-NO2) group can act as a hydrogen bond acceptor, and the alkyne (C≡C) can participate in π-stacking and other non-covalent interactions.

Table 1: Potential Interaction Energies in this compound

| Interaction Type | Potential Participating Groups | Estimated Energy Range (kcal/mol) |

| Hydrogen Bonding | -OH with solvent or another molecule | 3-10 |

| -NO2 with hydrogen bond donor | 1-5 | |

| Dispersion Forces | Phenyl ring, Butynyl chain | Variable, depends on interacting species |

| π-Stacking | Phenyl ring with another aromatic system | 1-5 |

Note: The energy ranges provided in this table are general estimations for the types of interactions listed and are not the result of specific calculations for this compound.

Conformational Analysis and Molecular Dynamics Simulations

A conformational analysis of this compound would aim to identify the most stable three-dimensional arrangements of the molecule. This would involve rotating the single bonds, particularly the C-C bond between the butynol (B8639501) chain and the phenyl ring, and the C-O bond of the hydroxyl group. The relative energies of different conformers would be calculated to determine the most likely shapes the molecule adopts.

Molecular dynamics simulations could then be employed to study the dynamic behavior of this compound over time. This would provide insights into its flexibility, how it interacts with solvent molecules, and the transitions between different conformational states.

Reaction Mechanism Elucidation through Computational Chemistry

Computational chemistry offers a powerful tool for investigating the potential reaction mechanisms of this compound. For example, the reactivity of the alkyne group in reactions such as cycloadditions or nucleophilic additions could be explored. The influence of the electron-withdrawing nitro group on the reactivity of the phenyl ring in electrophilic or nucleophilic aromatic substitution reactions could also be a subject of computational study.

Such studies would involve calculating the energies of reactants, transition states, and products to map out the potential energy surface of a reaction. This would help in determining the most favorable reaction pathway and predicting the products of a reaction.

Applications of 4 3 Nitrophenyl but 3 Yn 1 Ol in Advanced Organic Synthesis

Role as a Key Synthetic Intermediate in the Construction of Complex Molecules

The strategic placement of its reactive sites allows 4-(3-nitrophenyl)but-3-yn-1-ol to serve as a cornerstone in multi-step synthetic pathways, enabling the assembly of intricate organic compounds.

Precursor to Functionalized Arylalkynol Derivatives

The core structure of this compound is an excellent starting point for generating a wide array of functionalized arylalkynol derivatives. The terminal alkyne is particularly amenable to palladium-catalyzed cross-coupling reactions, such as the Sonogashira reaction, which is a highly effective method for forming carbon-carbon bonds between terminal alkynes and aryl or vinyl halides. researchgate.net This allows for the direct attachment of various substituted aryl, heteroaryl, or vinyl groups to the alkyne terminus, significantly increasing molecular complexity.

Furthermore, the hydroxyl group can be readily modified. It can be oxidized to an aldehyde or carboxylic acid, esterified, or converted into a leaving group for nucleophilic substitution reactions. The nitro group itself can be a site for further functionalization; for instance, it can be reduced to an amine, which then opens up a vast range of subsequent chemical transformations, including diazotization, acylation, and alkylation. This trifunctional nature makes the compound a versatile platform for creating libraries of arylalkynol derivatives with tailored electronic and steric properties for various research applications. The cyclization of arylalkynol derivatives is also a known pathway to furan (B31954) precursors. rsc.org

Building Block for Heterocyclic Compounds

Heterocyclic compounds are of immense importance in medicinal chemistry and materials science, and this compound serves as a valuable building block for their synthesis. The alkyne and alcohol functionalities can participate in a variety of cyclization reactions. For example, propargylic alcohols are known precursors for the synthesis of substituted pyrimidines. researchgate.net

The compound's structure is particularly well-suited for constructing nitrogen-containing heterocycles. Following the reduction of the nitro group to an aniline (B41778) derivative, intramolecular cyclization reactions can be triggered. For instance, the resulting amino group can react with the alkyne moiety under transition-metal catalysis to form indole (B1671886) rings or with the alcohol (after its conversion to other functional groups) to form larger heterocycles. Research has shown that nitrophenyl-containing precursors can be used to synthesize complex heterocyclic systems like tetrahydroisoquinolines. nih.gov Similarly, alkynols are key building blocks in the metal-free synthesis of polysubstituted triazoloquinoxalines. acs.org The alkyne group is also a key component in 1,3-dipolar cycloaddition reactions, most notably the copper-catalyzed azide-alkyne cycloaddition ("click chemistry"), to form triazoles. arkat-usa.org

Below is a table summarizing the synthesis of various heterocyclic compounds from precursors structurally related to this compound.

| Precursor Type | Reagents | Heterocyclic Product | Reference |

| Nitrophenyl-containing cyclohexanones | Cyanothioacetamide | Tetrahydroisoquinoline | nih.gov |

| α,β-Unsaturated ketones (Chalcones) | Hydroxylamine (B1172632), Hydrazine | Isoxazole, Pyrazoline | researchgate.net |

| Substituted Alkynols | N-(2-Iodophenyl)-4-nitrobenzenesulfonamide | Triazoloquinoxaline | acs.org |

| Propargylic Alcohols | Various | Pyrimidines | researchgate.net |

| Azides and Terminal Alkynes | Copper Catalyst | 1,2,3-Triazoles | arkat-usa.org |

Scaffold for Polymer Chemistry Applications

The distinct functional groups of this compound provide multiple avenues for its incorporation into polymeric structures. Its potential in material science has been noted due to its unique structural properties. smolecule.com The hydroxyl group enables its use as a monomer in condensation polymerizations to form polyesters or polyurethanes.

Simultaneously, the terminal alkyne group is a powerful tool for modern polymer synthesis. It can participate in alkyne-based polymerization reactions or be used for post-polymerization modification via click chemistry. acs.org This allows for the attachment of the molecule onto a polymer backbone or the use of the molecule to cross-link polymer chains. The synthesis of vinyl-substituted 1,2,3-triazoles from alkynes provides monomers that combine the properties of styrenics and acrylates. arkat-usa.org The nitro group adds another layer of functionality, as it can be used to tune the electronic properties of the resulting polymer or be chemically modified after polymerization to introduce new functionalities.

Utilization in Catalyst Development and Ligand Design

The structure of this compound is well-suited for the synthesis of specialized ligands for asymmetric catalysis. Chiral ligands are crucial for controlling the stereochemical outcome of metal-catalyzed reactions. The hydroxyl group and the alkyne provide two distinct points for modification and attachment to a chiral scaffold or a solid support.

For example, terminal alkynes are used to anchor catalytic complexes to supports, such as magnetic nanoparticles, which facilitates catalyst recovery and reuse. nih.gov The synthesis of ephedrine-based ligands has been accomplished using terminal alkynes to link the chiral unit to a support. nih.gov Furthermore, the design of organic linkers for creating optically active Metal-Organic Frameworks (MOFs) often incorporates rigid structures with functional groups capable of coordinating to metal centers. uea.ac.uk The rigid phenylalkyne unit of this compound makes it an attractive candidate for such linkers, where the alcohol or a derivative thereof could act as a coordination site. The development of chiral ligands is a key area in advancing enantioselective C-H functionalization reactions using metals like cobalt. snnu.edu.cn

Development of Optically Active Compounds from this compound

The synthesis of enantiomerically pure compounds is a major goal in modern organic chemistry, particularly for pharmaceutical applications. This compound, while achiral itself, is an excellent precursor for creating chiral molecules.

The secondary alcohol that would result from the reaction of the corresponding aldehyde with an organometallic reagent, or the existing primary alcohol, can be resolved into its constituent enantiomers through several methods:

Enzymatic Resolution: Lipases can selectively acylate one enantiomer of a racemic alcohol, allowing for the separation of the unreacted enantiomer from the acylated one.

Chiral Chromatography: Direct separation of enantiomers can be achieved by using a chiral stationary phase in high-performance liquid chromatography (HPLC).

Diastereomeric Salt Formation: The alcohol can be esterified with a chiral carboxylic acid, creating a mixture of diastereomers that can often be separated by crystallization or chromatography. Subsequent hydrolysis of the separated diastereomers yields the enantiomerically pure alcohols. A similar approach involves the resolution of a related amine derivative using a chiral acid like dibenzoyl-l-tartaric acid. acs.org

Furthermore, the molecule can be used in asymmetric synthesis. For example, the corresponding ketone (4-(3-nitrophenyl)but-3-yn-2-one) could undergo asymmetric reduction using chiral catalysts (e.g., those based on ruthenium or rhodium with chiral ligands) to produce the optically active alcohol directly. The Henry reaction, which forms nitroalcohols, can be rendered enantioselective using chiral copper catalysts, demonstrating a pathway for generating chiral nitro compounds. nih.gov

Application as a Probing Agent in Mechanistic Studies

The unique combination of functional groups in this compound makes it a potential tool for investigating reaction mechanisms and biological processes. The nitrophenyl group, particularly the ortho-nitrophenyl isomer, is known for its use as a photolabile protecting group. biorxiv.org While the meta-substitution in the title compound makes it less ideal for this specific application, the principle of using a nitroaromatic system as a trigger or a reporter remains.

The terminal alkyne is an exceptionally useful handle for "click chemistry." arkat-usa.org This allows the molecule to be easily and efficiently attached to biomolecules or surfaces that have been functionalized with an azide (B81097) group. This "tagging" capability is invaluable in chemical biology for tracking molecules within cells or for immobilizing them for further study. For instance, a related compound, 1-(2-nitrophenyl)ethyl 6-(but-3-yn-1-yl)-3-phenyl-1,2,4,5-tetrazine-1(4H)-carboxylate, has been used to prepare functionalized structures for optical and chemical tagging. biorxiv.org The combination of a modifiable aromatic ring, an alcohol for further linkage, and an alkyne for bio-orthogonal ligation makes this compound a promising scaffold for the design of molecular probes.

Future Research Directions and Emerging Trends for 4 3 Nitrophenyl but 3 Yn 1 Ol Research

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of aryl alkynols, including 4-(3-nitrophenyl)but-3-yn-1-ol, traditionally relies on cross-coupling reactions such as the Sonogashira coupling. numberanalytics.com While effective, these methods often depend on expensive palladium catalysts and environmentally challenging conditions. Future research is increasingly focused on creating more sustainable and economical synthetic routes.

Key areas of development include:

Palladium-Free Catalysis: A major trend is the replacement of palladium with more abundant and less costly metals like copper. nih.gov Research has demonstrated efficient copper-catalyzed decarboxylative cross-coupling reactions to form internal aryl alkynes, utilizing oxygen as a clean, green oxidant. nih.gov This approach avoids precious metal catalysts and represents a more practical and low-cost route. frontiersin.org

Green Solvents and Reagents: The push for sustainability involves moving away from conventional volatile organic solvents. Future syntheses will likely explore the use of greener media such as polyethylene (B3416737) glycol (PEG-400) or ionic liquids. researchgate.netmdpi.com Similarly, photoredox catalysis offers a sustainable alternative for C-H activation, avoiding harsh conditions and the use of transition metals by employing aryl diazonium salts, which are cost-effective alternatives to other arylating agents. researchgate.netthieme-connect.com

Energy Efficiency: Innovative heating methods and the development of highly active catalysts that perform under milder conditions (lower temperatures and pressures) are crucial. researchgate.netthieme-connect.com Photocatalytic transformations, which utilize light energy, exemplify this trend by enabling reactions at low temperatures in an energy- and cost-effective manner. thieme-connect.com

| Catalyst System | Sustainable Advantage | Reaction Type | Potential Application for Synthesis |

| Copper Nanocatalyst (Cu-DF@ASMNPs) | Palladium-free, magnetically separable, low metal loading. frontiersin.org | Decarboxylative Cross-Coupling | Synthesis of internal alkynes from haloarenes and alkynoic acids. frontiersin.org |

| (Ph3P)3RuCl2 with Zn/water | Inexpensive ruthenium catalyst, uses water as a reductant. organic-chemistry.org | Chemoselective Reduction | Selective reduction of nitro groups in the presence of alkynes. organic-chemistry.org |

| Organic Photocatalysts (e.g., 3DPAFIPN) | Metal-free, light-driven, mild conditions. acs.org | Photoredox Propargylation | Propargylation of aldehydes to form homopropargylic alcohols. acs.org |

| Elemental Selenium with NaBH4 in PEG-400 | Use of a green, recyclable solvent (PEG-400). mdpi.com | Hydroselenation | Synthesis of divinyl selenides from aryl alkynes. mdpi.com |

Exploration of Unconventional Reactivity Pathways

The unique structure of this compound, featuring a nitro group, an alkyne, and a hydroxyl group, offers a rich playground for exploring novel chemical transformations. Future research will likely move beyond standard functional group manipulations to uncover unconventional reactivity.

Nitro Group as a Synthetic Handle: The nitro group is not just a precursor to an amine; it possesses diverse reactivity. frontiersin.org It can participate in various C-C and C-heteroatom bond-forming reactions. An emerging area is the reaction of nitrosoarenes (derived from nitroarenes) with alkynes, which can lead to the formation of N-hydroxyindoles without a catalyst, presenting an unprecedented cycloaddition pathway. nih.gov Exploring such pathways for intramolecular reactions could yield novel heterocyclic structures.

Alkyne Cycloadditions: The carbon-carbon triple bond is highly reactive towards cycloaddition reactions. numberanalytics.com While well-established with azides (click chemistry), future work could investigate its reactivity with less conventional partners. The reaction between nitrosoarenes and alkynes is a case in point, where the process is believed to proceed through a stepwise diradical cycloaddition. nih.gov Investigating the influence of the nitro group's position on the benzene (B151609) ring on the regioselectivity and efficiency of such reactions is a promising avenue.

Ambident Nucleophile Reactivity: The monoanions of related nitroalkanes are known to be ambident nucleophiles. Research has shown they can react with certain electrophiles through the carbon atom instead of the more typical oxygen atom, leading to products like α-nitro esters. nih.gov Exploring analogous "umpolung" or inverted reactivity for the propargylic position of this compound could unlock new synthetic strategies.

Integration of Machine Learning and Artificial Intelligence in Synthetic Route Design and Mechanistic Predictions

Artificial intelligence (AI) and machine learning (ML) are rapidly becoming indispensable tools in chemistry, capable of accelerating discovery by predicting reaction outcomes, optimizing routes, and even proposing novel reaction mechanisms. resolvemass.camdpi.com

Retrosynthesis and Route Optimization: Computer-aided synthesis planning (CASP) tools, powered by deep learning, can analyze complex molecules and propose viable synthetic pathways by deconstructing them into simpler precursors. acs.org For a molecule like this compound, AI could rapidly identify and evaluate numerous potential routes, comparing them based on predicted yield, cost, and sustainability metrics. resolvemass.caacs.org This allows chemists to focus experimental efforts on the most promising options.

Reaction and Yield Prediction: ML models are being trained on vast reaction databases to predict the outcomes and yields of chemical reactions with increasing accuracy. researchgate.netdntb.gov.ua For the Sonogashira coupling, a key reaction for synthesizing aryl alkynes, ML models can predict rate constants by incorporating descriptors for both the ligand and the substrate. nih.gov This predictive power helps in selecting the optimal catalyst, solvent, and reaction conditions before stepping into the lab, saving significant time and resources. researchgate.net

Mechanistic Insights: AI is not only a predictive tool but also an investigative one. By analyzing large datasets from experimental and computational studies, ML can help elucidate complex reaction mechanisms. researchgate.netnih.gov For palladium-catalyzed cross-coupling reactions, it is understood that the general cycle involves oxidative addition, transmetalation, and reductive elimination, with oxidative addition often being the rate-limiting step. nih.govchemrxiv.org ML can further refine this understanding by identifying subtle electronic and steric factors that influence reaction rates, guiding the design of more efficient catalysts. nih.gov

| AI/ML Application | Description | Relevance to this compound |

| Computer-Aided Synthesis Planning (CASP) | AI algorithms propose retrosynthetic pathways for a target molecule. acs.orgfrontiersin.org | Rapidly identifies efficient and novel synthetic routes. resolvemass.ca |

| Reaction Yield Prediction | Machine learning models predict the yield of a reaction based on its components and conditions. dntb.gov.ua | Optimizes conditions for Sonogashira or other coupling reactions to maximize product formation. researchgate.net |

| Mechanistic Analysis | Neural networks analyze reaction data to provide insights into rate-limiting steps and catalyst behavior. researchgate.netnih.gov | Facilitates the design of superior catalysts for the synthesis by understanding the mechanism of the key coupling step. |

| Regioselectivity Prediction | Models predict the major product in reactions with multiple possible reaction sites. chemrxiv.org | Ensures the correct isomer (3-nitrophenyl) is formed during synthesis. |

Advanced Characterization Techniques for In-situ Monitoring of Reactions

Understanding how a reaction proceeds in real-time is crucial for optimization and mechanistic discovery. The development of advanced in-situ and operando spectroscopic techniques allows chemists to observe catalytic processes and reactive intermediates as they happen. researchgate.netsciopen.com

Real-Time NMR Spectroscopy: Benchtop Nuclear Magnetic Resonance (NMR) spectroscopy, enhanced by techniques like Signal Amplification by Reversible Exchange (SABRE), enables the real-time monitoring of reactions even at low concentrations. acs.org This could be applied to track the consumption of starting materials and the formation of this compound, potentially identifying transient intermediates that would otherwise be missed.

In-situ FTIR and Raman Spectroscopy: Infrared (IR) and Raman spectroscopy are powerful tools for analyzing molecular vibrations and surface species. researchgate.net Integrating these techniques into microfluidic reactors allows for the spatiotemporal characterization of a reaction. rsc.org This provides detailed information on concentration gradients and reaction kinetics, helping to determine rate constants and diffusion coefficients on the microscale. rsc.org For the synthesis of this compound, this could provide a deep understanding of how catalyst surfaces and reactants interact under flow conditions.

Integrated Computational and Experimental Approaches: The future lies in combining these advanced characterization techniques with computational modeling. researchgate.net Experimental data from in-situ measurements can be used to validate and refine theoretical models of the reaction mechanism, creating a powerful feedback loop that accelerates the development of more efficient and selective catalytic systems. rsc.org

Q & A

Q. What are the optimized synthetic routes for 4-(3-Nitrophenyl)but-3-yn-1-OL, and how can reaction yields be improved?

- Methodological Answer : A palladium-catalyzed Sonogashira-type coupling is commonly employed. For example, a protocol for synthesizing a structurally similar alkyne (4-(4-t-butylphenyl)but-3-yn-1-ol) involves using dichlorobis(triphenylphosphine)palladium(II) with CuI as a co-catalyst in triethylamine at 70°C, achieving 94% yield . Key parameters include:

- Catalyst loading : 0.05 mmol Pd catalyst per 0.024 mol substrate.

- Temperature : Prolonged heating (7 hours at 70°C) ensures complete conversion.

- Workup : Aqueous HCl and toluene washes minimize impurities.

For this compound, adjust substituent effects (e.g., nitro groups may require inert atmospheres to prevent side reactions).

Q. How can spectroscopic techniques (NMR, IR) resolve structural ambiguities in this compound?

- Methodological Answer :

- 1H-NMR : The nitro group’s electron-withdrawing effect deshields adjacent protons. For example, in 4-(4-t-butylphenyl)but-3-yn-1-ol, aromatic protons resonate at δ 7.34 (d, J = 8.9 Hz), while the hydroxyl proton appears as a broad peak at δ 4.90 (t) . For the 3-nitrophenyl derivative, expect similar deshielding with splitting patterns reflecting para-substitution.

- 13C-NMR : Alkyne carbons typically appear at δ 88–82 ppm, while nitrophenyl carbons resonate at δ 120–150 ppm .

- IR : The nitro group shows strong absorptions at ~1520 cm⁻¹ (asymmetric stretch) and ~1350 cm⁻¹ (symmetric stretch). The hydroxyl stretch appears as a broad peak near 3360 cm⁻¹ .

Q. What are the stability considerations for handling and storing this compound?

- Methodological Answer :

- Storage : Store in a dry, inert environment (argon/vacuum) at –20°C to prevent oxidation or hydrolysis .

- Decomposition Risks : Nitro groups may generate toxic fumes (e.g., NOₓ) under heat or acidic conditions. Avoid contact with strong oxidizers .

- Handling : Use PPE (gloves, goggles) and conduct reactions in fume hoods with emergency eyewash stations .

Advanced Research Questions

Q. How does the 3-nitrophenyl substituent influence regioselectivity in catalytic hydrogenation or cycloaddition reactions?

- Methodological Answer : The nitro group’s electron-withdrawing nature directs reactivity. For example:

- Hydrogenation : Lindlar catalyst selectively reduces alkynes to cis-alkenes, but the nitro group may compete for reduction. Use controlled H₂ pressure and monitor via TLC .

- Cycloaddition : The alkyne’s electron deficiency (due to the nitro group) enhances reactivity in Huisgen cycloadditions. DFT calculations can predict transition states and regioselectivity .

Q. How can computational modeling (e.g., DFT, molecular docking) predict the compound’s reactivity or biological interactions?

- Methodological Answer :

- DFT : Optimize geometry at the B3LYP/6-311+G(d,p) level to calculate frontier molecular orbitals (HOMO/LUMO) and electrostatic potential surfaces. Compare with crystallographic data (e.g., bond angles from X-ray structures in ).

- Docking Studies : Use AutoDock Vina to model interactions with biological targets (e.g., enzymes). The nitro group’s polarity may influence binding affinity in active sites .

Q. How to resolve contradictions in reported synthetic yields or spectral data for this compound?

- Methodological Answer :

- Reproducibility : Verify reaction conditions (e.g., catalyst purity, solvent dryness). For example, trace moisture in triethylamine can deactivate Pd catalysts .

- Analytical Validation : Use high-field NMR (500 MHz+) and 2D techniques (HSQC, COSY) to resolve overlapping signals. Compare with published data for analogous compounds .

- Byproduct Analysis : LC-MS or GC-MS can identify impurities (e.g., dimerization products from alkyne coupling) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.